

An In-Depth Technical Guide to Butyltin Trichloride (CAS 1118-46-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Butyltrichlorotin

Cat. No.: B050099

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Butyltin trichloride is a chemical compound intended for industrial and research applications. It is corrosive and poses significant health and environmental hazards. This guide is for informational purposes only and should not be interpreted as an endorsement or encouragement for its use in any application without appropriate safety precautions and regulatory compliance.

Introduction

Butyltin trichloride (CAS 1118-46-3), also known as monobutyltin trichloride (MBTC), is an organotin compound with the chemical formula $C_4H_9Cl_3Sn$. It presents as a colorless to yellow liquid and is soluble in organic solvents.^[1] While not directly used in pharmaceutical drug development, its role as a catalyst and a precursor in the synthesis of other organotin compounds makes it a subject of interest for researchers in various fields, including materials science and organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations.

Physicochemical Properties

The fundamental physicochemical properties of Butyltin trichloride are summarized in the table below, providing a quantitative basis for its handling and application in a research setting.

Property	Value	Reference
Molecular Formula	C ₄ H ₉ Cl ₃ Sn	[1]
Molecular Weight	282.18 g/mol	[1]
Appearance	Colorless to yellow liquid	[1]
Melting Point	-63 °C	[1]
Boiling Point	93 °C at 10 mmHg	[2]
Density	1.693 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.523	[2]
Flash Point	81 °C (closed cup)	[1]
Solubility	Soluble in most common organic solvents. Reacts with water.	[1] [2]

Spectroscopic Data

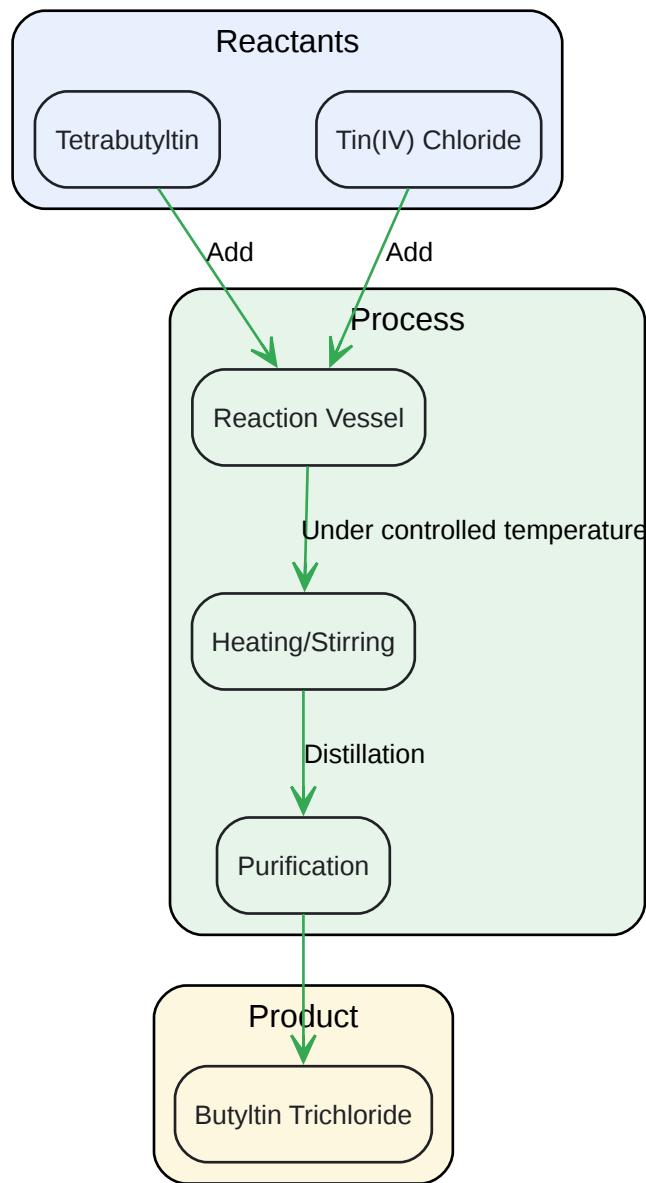
Spectroscopic analysis is crucial for the identification and characterization of Butyltin trichloride. The following table summarizes available spectroscopic data.

Technique	Data
¹ H NMR	Data not explicitly available in the search results.
¹³ C NMR	A study on mono-n-butylin(IV) compounds suggests that the chemical shifts of the butyl group carbons are influenced by the coordination state of the tin atom.[3]
Mass Spectrometry	The mass spectrum of the derivatized form, butyltriethyltin, has been reported.[4] The fragmentation pattern of organotin compounds is complex due to the isotopic distribution of tin.
Infrared (IR) Spectroscopy	An IR spectrum is available from the NIST WebBook.

Synthesis and Experimental Protocols

The synthesis of Butyltin trichloride can be achieved through several methods. The most common industrial methods are the redistribution (comproportionation) reaction and direct synthesis from tin metal.

General Synthesis Methods


Two primary methods for the synthesis of Butyltin trichloride are:

- Redistribution Reaction: This method involves the reaction of tetrabutyltin with tin(IV) chloride. The stoichiometry of the reactants can be adjusted to favor the formation of monobutyltin trichloride.[1]
- Oxidative Addition: This involves the direct reaction of butyl chloride with tin(II) chloride in the presence of a catalyst.[1]

Illustrative Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Butyltin trichloride via the redistribution reaction.

Synthesis Workflow of Butyltin Trichloride

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for Butyltin trichloride.

Detailed Experimental Protocol (Adapted from Patent Literature)

The following protocol is an adapted and generalized procedure based on the principles described in the patent literature for the preparation of alkyltin halides.^[5] Caution: This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- Tetrabutyltin
- Anhydrous Tin(IV) Chloride
- Dry, inert solvent (e.g., benzene or toluene)
- Reaction flask with a stirrer, dropping funnel, and condenser
- Heating mantle
- Distillation apparatus

Procedure:

- In a clean, dry reaction flask equipped with a mechanical stirrer, dropping funnel, and a condenser protected by a drying tube, place a solution of anhydrous tin(IV) chloride in a dry, inert solvent.
- From the dropping funnel, add tetrabutyltin to the tin(IV) chloride solution dropwise with constant stirring. The molar ratio of tetrabutyltin to tin(IV) chloride should be approximately 1:3 to favor the formation of monobutyltin trichloride.
- The reaction is exothermic; control the rate of addition to maintain a manageable reaction temperature. Cooling may be necessary.
- After the addition is complete, heat the reaction mixture under reflux for several hours to ensure the completion of the redistribution reaction.

- After cooling to room temperature, the product, Butyltin trichloride, can be isolated from the reaction mixture by fractional distillation under reduced pressure.

Industrial Applications

Butyltin trichloride serves as a key intermediate and catalyst in several industrial processes.

Application	Description
Glass Coating	Used as a precursor for the chemical vapor deposition of tin(IV) oxide coatings on glass. These coatings provide a protective layer that improves the durability and scratch resistance of glass containers. [2]
PVC Stabilizer	Acts as an intermediate in the synthesis of organotin heat stabilizers for polyvinyl chloride (PVC). These stabilizers prevent the thermal degradation of PVC during processing. [2]
Catalyst	Functions as a Lewis acid catalyst in various organic reactions, such as esterification and transesterification.

Toxicology and Environmental Impact

A comprehensive understanding of the toxicological profile and environmental fate of Butyltin trichloride is essential for its safe handling and disposal.

Human Health Hazards

- Corrosive: Butyltin trichloride is highly corrosive to the skin, eyes, and respiratory tract.[\[6\]](#)[\[7\]](#) Direct contact can cause severe chemical burns.[\[7\]](#)
- Toxicity: It is harmful if swallowed or inhaled.[\[7\]](#) Repeated exposure may cause damage to the liver.[\[6\]](#)
- Sensitization: Due to its corrosive nature, its potential to cause skin sensitization has not been tested.[\[6\]](#)

- Genotoxicity and Carcinogenicity: Based on available data, it is not expected to be genotoxic, and no data is available on its carcinogenicity.[6]

Environmental Hazards

- Aquatic Toxicity: Butyltin trichloride is very toxic to aquatic life, with long-lasting effects.[6][8]
- Persistence and Biodegradation: It is not readily biodegradable and is considered persistent in the environment.[6]
- Hydrolysis: It rapidly hydrolyzes in water, and its environmental effects are likely due to its breakdown products.[6]
- Bioaccumulation: It is not expected to significantly bioaccumulate in the food chain.[8]

Biological Activity and Signaling Pathways

There is no evidence in the reviewed literature to suggest that Butyltin trichloride has specific biological activities or interacts with signaling pathways in a manner relevant to drug development. Its toxic effects are generally attributed to its corrosive nature and the broader toxicity of organotin compounds, which can disrupt cellular processes.[1] The primary interest for drug development professionals may lie in its application as a catalyst in the synthesis of complex organic molecules.

Conclusion

Butyltin trichloride (CAS 1118-46-3) is an important industrial chemical with significant applications in glass coating and PVC stabilization. While it does not have direct pharmaceutical applications, its role as a catalyst and synthetic intermediate may be of interest to researchers in chemical and materials sciences. Its high corrosivity and environmental toxicity necessitate strict safety protocols for its handling and disposal. Further research into its catalytic properties could unveil new synthetic routes for complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyltin trichloride - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. cdc.gov [cdc.gov]
- 5. US2560042A - Preparation of butyltin chlorides - Google Patents [patents.google.com]
- 6. arkema.com [arkema.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. redox.com [redox.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Butyltin Trichloride (CAS 1118-46-3)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b050099#cas-number-1118-46-3-properties\]](https://www.benchchem.com/product/b050099#cas-number-1118-46-3-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

